

An In-depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde

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Compound of Interest

Compound Name: 5-Fluorobenzofuran-4-carbaldehyde

Cat. No.: B168812

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound **5-Fluorobenzofuran-4-carbaldehyde**. It delves into its fundamental properties, synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights.

Introduction to 5-Fluorobenzofuran-4-carbaldehyde

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in nature and are pivotal in medicinal chemistry.^{[1][2][3]} These compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.^{[1][2]} The benzofuran scaffold, a fusion of a benzene and a furan ring, is a versatile starting point for the synthesis of novel therapeutic agents.^{[3][4]} **5-Fluorobenzofuran-4-carbaldehyde** is a specific derivative that holds promise as a building block in the development of new drugs, owing to the unique electronic properties conferred by the fluorine atom and the reactive aldehyde group.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

Molecular Structure and Weight

The foundational identity of **5-Fluorobenzofuran-4-carbaldehyde** is defined by its molecular structure and resulting weight.

- Molecular Formula: $C_9H_5FO_2$ [5]
- Molecular Weight: 164.13 g/mol [5]
- IUPAC Name: 5-fluoro-1-benzofuran-4-carbaldehyde [5]
- CAS Number: 199391-70-3 [5]

Property	Value	Source
Molecular Formula	$C_9H_5FO_2$	ChemicalBook[5]
Molecular Weight	164.13 g/mol	ChemicalBook, Sigma-Aldrich[5]
CAS Number	199391-70-3	ChemicalBook[5]
Boiling Point	253.9±20.0 °C (Predicted)	ChemicalBook[5]

Structural Representation

Visualizing the molecule is crucial for understanding its reactivity and interactions.

Caption: 2D structure of **5-Fluorobenzofuran-4-carbaldehyde**.

Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of **5-Fluorobenzofuran-4-carbaldehyde** are paramount for its use in any scientific application.

Synthetic Pathways

While specific, detailed synthesis protocols for **5-Fluorobenzofuran-4-carbaldehyde** are not extensively published in readily available literature, general methods for the synthesis of benzofuran carbaldehydes can be adapted. A common approach involves the Vilsmeier-Haack reaction or formylation of a suitable benzofuran precursor.

A plausible synthetic route could involve the formylation of 5-fluorobenzofuran. The following diagram illustrates a generalized workflow for the synthesis of a benzofuran carbaldehyde, which can be conceptually applied.

Caption: Generalized workflow for benzofuran carbaldehyde synthesis.

A published procedure for a similar compound, 1-Benzofuran-5-carbaldehyde, involves the reaction of 5-bromo-1-benzofuran with magnesium to form a Grignard reagent, which is then reacted with dimethylformamide (DMF) followed by acidic workup.[6] This methodology could potentially be adapted for the synthesis of **5-Fluorobenzofuran-4-carbaldehyde** from a corresponding halogenated precursor.

Analytical Characterization

The identity and purity of synthesized **5-Fluorobenzofuran-4-carbaldehyde** must be confirmed using a suite of analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for elucidating the chemical structure. The fluorine atom will introduce characteristic splitting patterns in both proton and carbon spectra, providing definitive structural confirmation.
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the aldehyde carbonyl group (C=O) stretch is expected.
- **Purity Analysis:** High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Part 3: Applications in Drug Discovery and Development

The benzofuran core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The introduction of a fluorine

atom can significantly enhance the metabolic stability and binding affinity of a drug molecule. The aldehyde group in **5-Fluorobenzofuran-4-carbaldehyde** serves as a versatile chemical handle for further synthetic modifications.

Potential as an Anticancer Agent

Benzofuran derivatives have shown considerable promise as anticancer agents.^[3] They can be modified to create compounds that inhibit tubulin polymerization, a key process in cell division, making them attractive candidates for cancer therapy.^[7] **5-Fluorobenzofuran-4-carbaldehyde** can serve as a starting material for the synthesis of more complex molecules with potential cytotoxic activity against various cancer cell lines.

Role in Antibacterial Drug Development

The benzofuran nucleus is also a component of molecules with antibacterial properties.^[4] By reacting **5-Fluorobenzofuran-4-carbaldehyde** with various amines and other nucleophiles, a library of new compounds can be generated and screened for antibacterial activity against a range of pathogenic bacteria.

General Synthetic Utility

As a versatile building block, **5-Fluorobenzofuran-4-carbaldehyde** can be utilized in a variety of chemical reactions to construct more complex heterocyclic systems.^[8] These reactions include, but are not limited to, Wittig reactions, condensation reactions, and reductive aminations, opening avenues to a diverse range of novel chemical entities for drug discovery programs.

Part 4: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

Based on safety data for similar compounds, **5-Fluorobenzofuran-4-carbaldehyde** should be handled with care. Potential hazards include:

- Skin and Eye Irritation: May cause skin and serious eye irritation.^{[9][10]}

- Respiratory Irritation: May cause respiratory irritation.[9]
- Harmful if Swallowed: May be harmful if ingested.[9][10]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Hygiene: Wash hands thoroughly after handling.[11]

Storage Conditions

- Temperature: Store in a cool, dry, and well-ventilated place.[10]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10][12]
- Container: Keep the container tightly closed.[9]

Conclusion

5-Fluorobenzofuran-4-carbaldehyde is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated benzofuran core and a reactive aldehyde functional group makes it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to utilize this compound in their work.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168812#5-fluorobenzofuran-4-carbaldehyde-molecular-weight>]

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